![molecular formula C17H21N3O3S B2450237 N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide CAS No. 449786-80-5](/img/structure/B2450237.png)

N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

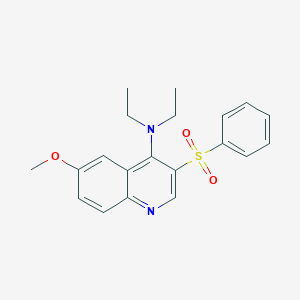

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . It is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible . The geometric parameters from both investigation techniques are quite compatible .Chemical Reactions Analysis

The reaction of 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with ethyl formate in diethyl ether in the presence of sodium methoxide has afforded sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate .Physical And Chemical Properties Analysis

Pyrazole is a white or colorless solid that is highly soluble in water and other polar solvents . The energy difference between the lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) was calculated as -4.95 eV .科学的研究の応用

Antimycobacterial Activity

Compounds similar to "N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide" have been synthesized and tested for their antimycobacterial properties against Mycobacterium tuberculosis. Studies indicate that certain derivatives exhibit significant potency, potentially offering new pathways for treating tuberculosis (Gezginci, Martin, & Franzblau, 1998).

Protective Reagents for Sugars

Research into protective reagents for sugars has led to the development of compounds like "N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide". These compounds are used to selectively protect monosaccharides, demonstrating their importance in carbohydrate chemistry for the selective modification and synthesis of complex sugar derivatives (Santoyo-González, Uriel, & Calvo-Asin, 1998).

Synthesis of Benzamide Derivatives

The catalyst-free synthesis of benzamide derivatives, including compounds structurally related to "N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide", has been reported. These derivatives are synthesized via 1,3-dipolar cycloaddition, indicating their potential in creating diverse chemical libraries for pharmaceutical research (Liu et al., 2014).

Transcriptional Inhibition in Renal Disease

A study on the transcriptional inhibition of progressive renal disease has demonstrated the efficacy of pyrrole-imidazole polyamides, highlighting the potential therapeutic applications of related compounds in treating renal diseases by inhibiting specific gene expressions (Matsuda et al., 2011).

Catalytic Activity and Molecular Interactions

The unique molecular structure of compounds akin to "N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide" allows for their use in catalysis and as inhibitors or modulators of biological processes. Their interactions with proteins and enzymes demonstrate the broad potential of these compounds in both medicinal chemistry and synthetic biology (Dumond, Wright, & King, 2013).

将来の方向性

The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives. The many pharmacological functions of the pyrazole moiety and different synthesis techniques were discussed . This could potentially lead to the development of new drugs that overcome the problems of antimicrobial resistance .

特性

IUPAC Name |

2,2-dimethyl-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-11-5-7-12(8-6-11)20-15(18-16(21)17(2,3)4)13-9-24(22,23)10-14(13)19-20/h5-8H,9-10H2,1-4H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTYEAQTGKJYBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>52.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49677091 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(tert-butyl)phenyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2450154.png)

![(Z)-3-[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2450155.png)

![tert-butyl N-[2-(4-oxopiperidin-1-yl)ethyl]carbamate](/img/structure/B2450166.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2450167.png)

![4-Bromo-2-{[(2-chlorophenyl)imino]methyl}-6-methoxybenzenol](/img/structure/B2450169.png)

![3-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2450170.png)

![2-(3,4-dimethylphenyl)-7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2450171.png)

![Ethyl 2-[3-(aminocarbonyl)-4-nitro-1H-pyrazol-1-yl]propanoate](/img/structure/B2450173.png)

![1-(cyclopropylmethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2450175.png)

![(2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B2450177.png)